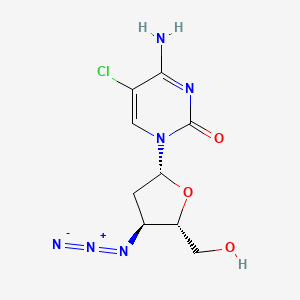
2,2,5-trimethyl-3H-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-3H-1-benzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-trimethyl-3H-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of 2-(iodoethynyl)aryl esters using a gold(I) complex catalyst. This method involves a [1,2]-iodine shift, a C-O ring-closure step, and a C-C bond-formation that installs the ketone functionality into the new ring .
Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. This reaction is mediated by (diacetoxyiodo)benzene in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and iodine-induced cyclization are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-3H-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring, leading to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents such as (diacetoxyiodo)benzene are commonly used for oxidative cyclization.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts can be employed for reduction reactions.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofurans, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
2,2,5-Trimethyl-3H-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2,5-trimethyl-3H-1-benzofuran involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the benzofuran family, known for its wide range of biological activities.
2-Methylbenzofuran: A derivative with a single methyl group, exhibiting different chemical and biological properties.
5-Methylbenzofuran: Another derivative with a methyl group at a different position, leading to unique reactivity and applications.
Uniqueness
2,2,5-Trimethyl-3H-1-benzofuran is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can lead to distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
30590-59-1 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,2,5-trimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8-4-5-10-9(6-8)7-11(2,3)12-10/h4-6H,7H2,1-3H3 |
InChI Key |
QAJUPXPUAYVJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



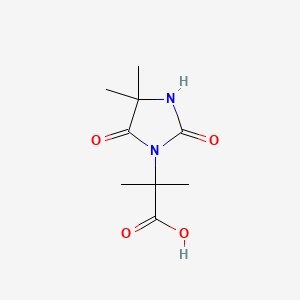
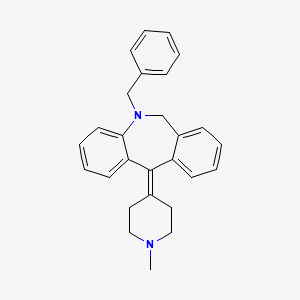
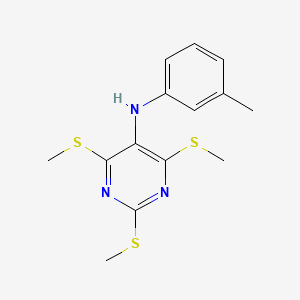

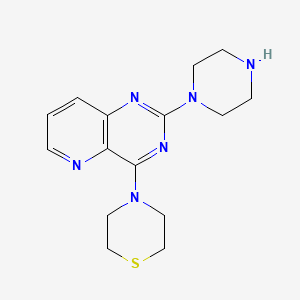
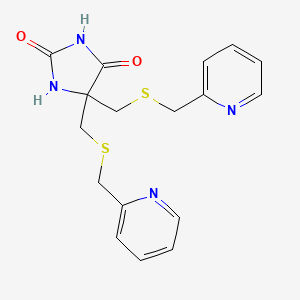
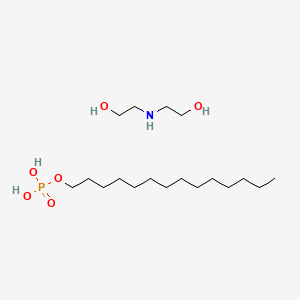
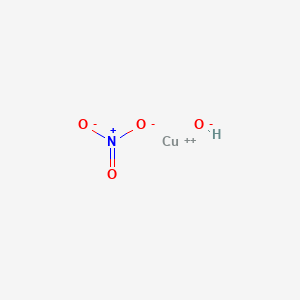
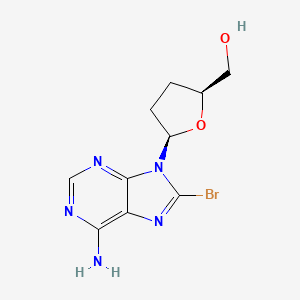
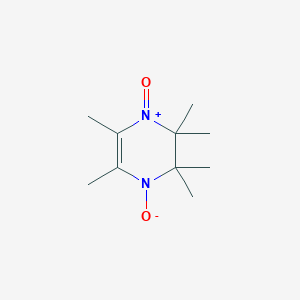
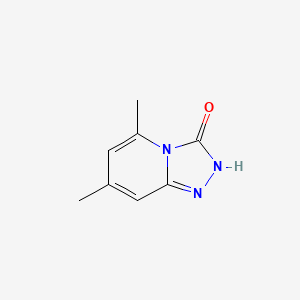
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
